Cas no 360-64-5 (2-(Trifluoromethyl)benzamide)
2-(Trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(Trifluoromethyl)benzamide
- alpha,alpha,alpha-Trifluoro-o-toluamide
- 1,1,1-TRIFLUORO-3-(PYRIDIN-2-YL)PROPAN-2-ONE
- o-(Trifluoromethyl)benzamide
- 2-Trifluoromethylbenzamide
- o-Trifluoromethylbenzamide
- Benzamide, 2-(trifluoromethyl)-
- 2-(Trifluoromehtyl)benzamide
- o-trifluoromethyl-benzamide
- 5U8Y7E6AIO
- QBAYIBZITZBSFO-UHFFFAOYSA-N
- Fluopyram-benzamide
- PubChem2746
- 2-trifiuoromethylbenzamide
- 2-Trifluoromethyl-benzamide
- 2-(trifluoromethyl) benzamide
- o-Toluamide, ?,?,?-trifluoro- (6CI,8CI); 2-(Trifluoromethyl)benzamide
- 2-(Trifluoromethyl)benzamide, 97%
- A6263
- PS-8415
- D83547
- EINECS 206-637-2
- CS-W015962
- Q27262883
- CHEMBL4558027
- MFCD00014798
- 360-64-5
- SCHEMBL118007
- UNII-5U8Y7E6AIO
- NS00009377
- FT-0608953
- AKOS008977333
- Z68590139
- SY048547
- EC 206-637-2
- T3384
- DTXSID40189560
- DB-019560
- STL382175
- o-Toluamide, a,a,a-trifluoro- (6CI,8CI); 2-(Trifluoromethyl)benzamide
-
- MDL: MFCD00014798
- Inchi: 1S/C8H6F3NO/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13)
- InChI Key: QBAYIBZITZBSFO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(N)=O)(F)F
- BRN: 2616148
Computed Properties
- Exact Mass: 189.04000
- Monoisotopic Mass: 189.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
- Topological Polar Surface Area: 43.1
Experimental Properties
- Color/Form: Not available
- Density: 1.335
- Melting Point: 160-164 °C (lit.)
- Boiling Point: 376°C at 760 mmHg
- Flash Point: 103.4 °C
- PSA: 43.09000
- LogP: 2.50460
- Solubility: Not available
2-(Trifluoromethyl)benzamide Security Information
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
2-(Trifluoromethyl)benzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007582-1g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 007582-5g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 007582-10g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 007582-25g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 25g |
£30.00 | 2022-03-01 | |
| Alichem | A015001773-250mg |
2-(Trifluoromethyl)benzamide |
360-64-5 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015001773-500mg |
2-(Trifluoromethyl)benzamide |
360-64-5 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| Alichem | A015001773-1g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 97% | 1g |
$1564.50 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T120692-5g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 5g |
¥48.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T120692-100g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 100g |
¥486.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T120692-25g |
2-(Trifluoromethyl)benzamide |
360-64-5 | 98% | 25g |
¥152.90 | 2023-09-01 |
2-(Trifluoromethyl)benzamide Suppliers
2-(Trifluoromethyl)benzamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(Trifluoromethyl)benzamide
Professional Introduction to 2-(Trifluoromethyl)benzamide (CAS No. 360-64-5)
2-(Trifluoromethyl)benzamide, with the chemical formula C₇H₅F₃NO, is a fluorinated amide derivative of benzoic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural properties and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug development. Its CAS number, 360-64-5, uniquely identifies it in scientific literature and industrial applications.
The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known for its ability to modulate enzyme reactivity and improve pharmacokinetic profiles. In the case of 2-(Trifluoromethyl)benzamide, this moiety contributes to its interaction with biological targets, particularly enzymes involved in metabolic pathways. Recent studies have highlighted its potential in inhibiting various therapeutic targets, including proteases and kinases, which are implicated in inflammatory and oncological diseases.
One of the most compelling aspects of 2-(Trifluoromethyl)benzamide is its structural flexibility, which allows for further derivatization to enhance specific biological activities. Researchers have explored its derivatives as intermediates in synthesizing novel therapeutic agents. For instance, modifications at the amide bond or the aromatic ring have led to compounds with improved binding affinity and selectivity for disease-related proteins. These modifications underscore the compound's utility as a building block in drug discovery pipelines.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2-(Trifluoromethyl)benzamide. Machine learning algorithms can predict binding affinities and optimize molecular structures, accelerating the drug development process. This approach has been particularly valuable in identifying lead compounds for diseases with unmet medical needs. The integration of experimental data with computational models has refined our understanding of how structural features influence biological activity.
The synthesis of 2-(Trifluoromethyl)benzamide typically involves condensation reactions between trifluoroacetic acid derivatives and benzamides under controlled conditions. Advances in synthetic methodologies have improved yields and purity, making large-scale production more feasible. Techniques such as flow chemistry and catalytic processes have further streamlined its preparation, ensuring consistency for industrial applications.
In the realm of medicinal chemistry, 2-(Trifluoromethyl)benzamide has been investigated for its potential role in treating neurological disorders. Studies suggest that fluorinated amides can cross the blood-brain barrier more effectively than their non-fluorinated counterparts, offering a pathway to develop neuroactive drugs. Preclinical trials have demonstrated promising results in animal models, indicating that derivatives of this compound may exhibit therapeutic efficacy against conditions such as Alzheimer's disease and Parkinson's disease.
The environmental impact of fluorinated compounds has also been a subject of research. While the trifluoromethyl group enhances drug performance, concerns about persistence and bioaccumulation exist. Efforts are underway to develop greener synthetic routes that minimize environmental footprint without compromising efficacy. These initiatives align with broader trends in sustainable chemistry, ensuring that pharmaceutical innovations are both effective and environmentally responsible.
Industrial applications of 2-(Trifluoromethyl)benzamide extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are found in herbicides and fungicides, where the trifluoromethyl group contributes to enhanced activity against resistant strains of pests. This dual utility highlights the compound's broad applicability across multiple industries.
Future directions in research on 2-(Trifluoromethyl)benzamide include exploring its role in targeted drug delivery systems. Nanotechnology-based platforms can encapsulate this compound for controlled release, improving therapeutic outcomes while reducing side effects. Such innovations represent a convergence of chemistry, biology, and engineering aimed at optimizing drug delivery mechanisms.
In summary, 2-(Trifluoromethyl)benzamide (CAS No. 360-64-5) is a multifaceted compound with significant potential in pharmaceutical development. Its unique structural features make it valuable for designing drugs targeting various diseases, while advancements in synthetic and computational methods continue to enhance its utility. As research progresses, this compound will likely remain at the forefront of medicinal chemistry innovation.
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